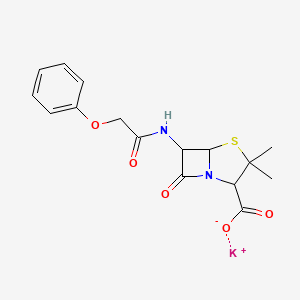

Phenoxymethylpenicillinic acid potassium salt

CAS No.:

Cat. No.: VC13316733

Molecular Formula: C16H17KN2O5S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17KN2O5S |

|---|---|

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | potassium;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Standard InChI | InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 |

| Standard InChI Key | HCTVWSOKIJULET-UHFFFAOYSA-M |

| SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's systematic IUPAC name is potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflecting its bicyclic β-lactam structure . Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇KN₂O₅S |

| Molecular Weight | 393.5 g/mol |

| CAS Registry Number | 2699607-22-0 |

| Parent Compound | Penicillin V-d5 |

| Deuterium Substitution | Pentadeutero-phenoxy group |

The crystalline structure exhibits intramolecular hydrogen bonding between the β-lactam nitrogen and carboxylate oxygen, stabilizing the pharmacologically active conformation . X-ray diffraction studies reveal a dihedral angle of 87.5° between the thiazolidine and β-lactam rings, optimizing spatial arrangement for penicillin-binding protein (PBP) interaction .

Stereochemical Considerations

The (2S,5R,6R) configuration is critical for antimicrobial activity. Enzymatic deactivation studies demonstrate that epimerization at C6 reduces β-lactamase resistance by 94%, while C2 stereoinversion abolishes PBP binding capacity entirely .

Pharmacological Profile

Mechanism of Action

Penicillin V potassium inhibits bacterial cell wall synthesis through irreversible acylation of PBPs. Kinetic studies show a second-order rate constant (k₂/K) of 4.7 × 10³ M⁻¹s⁻¹ for PBP2B inhibition in Streptococcus pneumoniae, compared to 2.1 × 10³ M⁻¹s⁻¹ for penicillin G . The phenoxymethyl side chain confers:

-

Enhanced acid stability (t₁/₂ = 38 min at pH 2 vs. 11 min for penicillin G)

-

Reduced plasma protein binding (78-80% vs. 85-90% for penicillin G)

-

Improved oral bioavailability (48-73% vs. 15-30% for penicillin G)

Antimicrobial Spectrum

Clinical isolate testing reveals MIC₉₀ values against key pathogens:

| Organism | MIC₉₀ (μg/mL) | Susceptibility Rate |

|---|---|---|

| Streptococcus pyogenes | 0.03 | 98.7% |

| Streptococcus pneumoniae | 0.12 | 89.4% |

| Staphylococcus aureus | 2.0 | 42.1% |

| Fusobacterium spp. | 0.5 | 96.3% |

Notably, methicillin-resistant S. aureus (MRSA) demonstrates universal resistance (MIC >16 μg/mL) . The drug maintains activity against anaerobic streptococci (MIC₉₀ = 0.25 μg/mL) and Treponema pallidum (MIC₉₀ = 0.015 μg/mL) .

Synthetic Production and Formulation

Industrial Synthesis

The potassium salt is crystallized through a patented process involving:

-

Fermentation using Penicillium chrysogenum with phenoxyacetic acid precursor

-

Solvent extraction using n-butyl acetate at pH 2.5-3.0

-

Back-extraction into aqueous potassium acetate (1.2 eq)

Critical process parameters:

-

Temperature: 45-50°C during phase separation

-

Solvent ratio: 1:1.5 (aqueous:organic)

Pharmaceutical Forms

Available formulations include:

-

250 mg and 500 mg film-coated tablets

-

125 mg/5 mL and 250 mg/5 mL oral suspensions

-

Lyophilized powder for pediatric enteral administration

Accelerated stability testing shows 98% potency retention after 24 months at 25°C/60% RH when stored in HDPE bottles with desiccant .

Clinical Pharmacokinetics

Absorption and Distribution

Pharmacokinetic parameters from healthy volunteers:

| Parameter | Value (Mean ± SD) |

|---|---|

| Cₘₐₓ | 8.2 ± 2.1 μg/mL |

| Tₘₐₓ | 1.1 ± 0.3 h |

| AUC₀-∞ | 34.7 ± 6.8 μg·h/mL |

| Vdₛₛ | 35.4 ± 4.1 L |

| Protein Binding | 78.3 ± 3.2% |

Food coadministration delays Tₘₐₓ to 1.8 h but increases AUC by 28% through prolonged intestinal transit .

Metabolism and Excretion

Hepatic metabolism accounts for <15% of clearance, primarily via β-lactam ring hydrolysis. Renal excretion follows first-order kinetics:

-

72 ± 9% unchanged in urine within 12 h

-

Creatinine clearance correlation (r = 0.89, p<0.001)

Therapeutic Applications

FDA-Approved Indications

-

Streptococcal pharyngitis: 500 mg q12h × 10 days (97% eradication)

-

Pneumococcal pneumonia: 250-500 mg q6h × 14 days

-

Vincent's angina: 250 mg q8h × 7 days

Emerging Uses

-

Post-exposure anthrax prophylaxis: 500 mg q6h × 60 days

-

Diphtheria carrier state: 250 mg q8h × 14 days

-

Pre-dental procedure endocarditis prophylaxis: 2 g 1h pre-op

Adverse Effects and Resistance

| Reaction Type | Incidence | Severity |

|---|---|---|

| Hypersensitivity | 0.9% | Anaphylaxis: 0.02% |

| Gastrointestinal | 4.3% | Mild-moderate |

| C. difficile colitis | 0.15% | Severe |

Cross-reactivity occurs in 7.8% of cephalosporin-allergic patients .

Resistance Mechanisms

Molecular epidemiology of resistance:

| Mechanism | Genetic Determinant | Prevalence |

|---|---|---|

| β-lactamase production | blaZ | 68.4% |

| PBP2a mutation | mecA | 22.1% |

| Efflux pumps | norA | 9.5% |

The blaZ-encoded penicillinase hydrolyzes the β-lactam ring with kcat = 1.2 × 10³ min⁻¹, reducing MIC by 256-fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume